1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 4-methoxythiobenzoylhydrazine with β-chloropropiophenone, leading to the formation of the desired thiadiazole derivative . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring into dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt cell wall integrity and interfere with DNA synthesis .
Comparison with Similar Compounds
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: This isomer has different nitrogen atom positions, leading to distinct chemical properties and biological activities.
1,2,5-Thiadiazole: Another isomer with unique reactivity and applications.
1,3,4-Oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur, resulting in different chemical behavior.
The uniqueness of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
36358-10-8 |
---|---|
Molecular Formula |
C26H20N2S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2,2,3,5-tetraphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C26H20N2S/c1-5-13-21(14-6-1)25-27-28(24-19-11-4-12-20-24)26(29-25,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H |
InChI Key |
GPIQGGRBKNYEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(S2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.